molecular formula C₉₉H₁₅₅F₃N₃₄O₃₈S₂ B1574840 Katacalcin TFA

Katacalcin TFA

Cat. No.: B1574840
M. Wt: 2550.62
Attention: For research use only. Not for human or veterinary use.
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Description

Katacalcin TFA (Trifluoroacetate salt) is a synthetic 21-amino acid peptide (Asp-Met-Ser-Ser-Asp-Leu-Glu-Arg-Asp-His-Arg-Pro-His-Val-Ser-Met-Pro-Gln-Asn-Ala-Asn) derived from the carboxyl-terminal flanking peptide of human procalcitonin. It is structurally and functionally associated with calcitonin, a hormone involved in calcium homeostasis . This compound exhibits potent plasma calcium-lowering activity by modulating osteoclast-mediated bone resorption and renal calcium excretion .

Properties

Molecular Formula

C₉₉H₁₅₅F₃N₃₄O₃₈S₂

Molecular Weight

2550.62

sequence

One Letter Code: DMSSDLERDHRPHVSMPQNAN

Synonym

PDN 21 (TFA)

Origin of Product

United States

Chemical Reactions Analysis

Reaction Mechanisms

The mechanism of action for katacalcin TFA during peptide synthesis involves several key steps:

  • Activation of Amino Acids : In the presence of coupling reagents such as HCTU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TFA assists in the activation of carboxylic acids for coupling with amines .

  • Formation of Peptide Bonds : The activated amino acids undergo nucleophilic attack by the amine group of another amino acid, leading to the formation of peptide bonds.

Reaction Products

The primary products formed from the reactions involving this compound include:

  • Peptide Fragments : Following cleavage and deprotection, katacalcin can yield various peptide fragments that may be further modified or analyzed for biological activity.

  • Modified Peptides : The use of TFA can lead to the formation of modified peptides that exhibit enhanced stability or bioactivity compared to their unmodified counterparts.

Yield and Purity Analysis

Research has shown that utilizing TFA in peptide synthesis significantly impacts yield and purity:

  • High-Yield Synthesis : Studies indicate that reactions performed with TFA yield high-purity products, often exceeding 90% as measured by high-performance liquid chromatography (HPLC) .

  • Purification Techniques : Post-synthesis purification often employs methods such as reversed-phase HPLC, where TFA serves as an ion-pairing agent to enhance separation efficiency .

Stability and Reactivity

The stability of this compound under various conditions has been characterized:

  • Thermal Stability : this compound demonstrates good thermal stability, making it suitable for applications requiring elevated temperatures during synthesis .

  • Reactivity with Other Agents : The presence of TFA enhances the reactivity of katacalcin with other chemical agents during conjugation reactions, allowing for the development of more complex biomolecules .

Amino Acid Stability During Cleavage

Amino AcidSensitivity LevelRecommended Treatment
CysteineHighShort exposure to TFA
MethionineModerateUse scavengers
TryptophanVery HighMinimize exposure time

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C97H154N34O36S2
  • Molecular Weight : 2436.62 g/mol
  • Purity : ≥98% (HPLC-verified)
  • Storage : -15°C to -20°C in lyophilized form .
  • Applications : Exclusively used in preclinical research for studying calcium metabolism, osteoporosis, and related metabolic disorders .

Katacalcin TFA shares functional and structural similarities with other bioactive peptides. Below is a detailed comparison based on pharmacological activity, structural features, and research applications.

Table 1: Structural and Functional Comparison
Compound Structure Primary Function Molecular Weight (g/mol) Purity Key Research Applications
This compound 21-amino acid peptide Calcium homeostasis, osteoclast inhibition 2436.62 ≥98% Osteoporosis, hypercalcemia models
Kemptide Synthetic heptapeptide (7 aa) Substrate for cAMP-dependent protein kinase ~800 ≥98% Kinase activity assays
Kinetensin Neurotensin-like peptide (13 aa) Lipid metabolism, ileum contraction ~1500 ≥95% Gastrointestinal physiology studies
Kisspeptin-10 Decapeptide (10 aa) GPR54 activation, angiogenesis inhibition ~1200 ≥98% Reproductive biology, cancer research
Pharmacological Activity
  • This compound: Reduces plasma calcium levels via dual mechanisms: (1) inhibiting osteoclast activity and (2) enhancing renal calcium excretion. Its effects are dose-dependent, with EC50 values in nanomolar ranges in vitro .
  • Kemptide : Serves as a selective substrate for protein kinase A (PKA), facilitating phosphorylation studies. Unlike Katacalcin, it lacks hormonal activity .
  • Kinetensin : Mimics neurotensin by stimulating ileal smooth muscle contraction and modulating lipid absorption. Its calcium-related effects are indirect and less potent than Katacalcin .
  • Kisspeptin-10: Activates GPR54 to regulate gonadotropin-releasing hormone (GnRH) secretion, with secondary roles in inhibiting tumor angiogenesis. No direct role in calcium metabolism .
Table 2: Pharmacokinetic and Stability Data
Compound Solubility (TFA salt) Stability (Lyophilized) Half-Life (In Vivo)
This compound Soluble in aqueous buffers Stable ≥2 years at -20°C ~30 minutes
Kemptide Soluble in DMSO/PBS Stable ≥1 year at -20°C Not applicable
Kinetensin Soluble in acidic PBS Stable 6–12 months ~15 minutes
Kisspeptin-10 Soluble in saline Stable ≥1 year at -20°C ~20 minutes
Limitations and Advantages
  • This compound: Advantages: High specificity for calcium regulation; compatible with in vivo and in vitro models.
  • Limitations: Off-target effects on GnRH pathways complicate mechanistic studies .

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